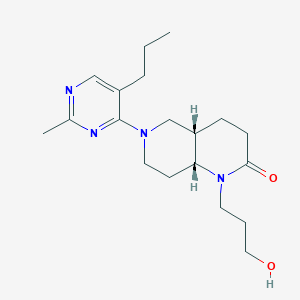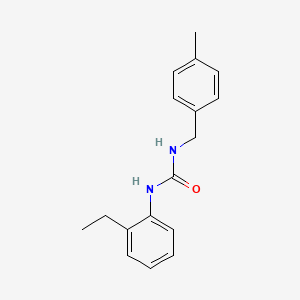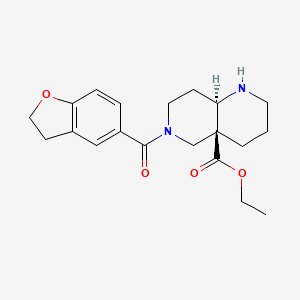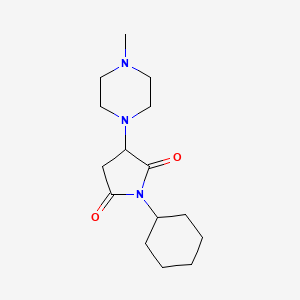![molecular formula C21H21FN2O4 B5338574 N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine, also known as BFAV, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BFAV is a small molecule that belongs to the family of valine derivatives and has been shown to possess potent biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine involves its ability to target specific proteins and enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, this compound can alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It can induce apoptosis, which is a form of programmed cell death that occurs naturally in the body. This compound can also induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, this compound can inhibit the formation of new blood vessels, which are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine is its potency and specificity towards cancer cells. This compound has been shown to be effective at low concentrations, and it targets cancer cells while sparing normal cells. However, one of the limitations of this compound is its solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to validate the efficacy and safety of this compound in human clinical trials.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine. One area of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of interest is the identification of new targets and pathways that this compound can modulate to enhance its anti-cancer activity. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
The synthesis of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine involves the condensation reaction of valine, benzoyl chloride, and 4-fluorophenylacrylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is purified using chromatography techniques. The yield of this compound is typically in the range of 50-60%, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRIBSRJBJWAO-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidin-3-ol](/img/structure/B5338500.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)

![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)



![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)

amine dihydrochloride](/img/structure/B5338588.png)
![3-(diphenylmethyl)-5-L-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338593.png)

